This compound is a key component of the gadolinium-based contrast agent Omniscan (gadodiamide). The table below summarizes its core pharmacokinetic properties from official prescribing information [1] [2].
| Parameter | Value / Description | Key Context and Notes |
|---|---|---|
| Volume of Distribution | ~0.2 L/kg (extracellular fluid volume) [2] | Rapid distribution in extracellular fluid. |
| Half-Life (Elimination) | ~70-80 minutes [2] | Prolonged in patients with impaired renal function. |
| Clearance | Renal (glomerular filtration); nearly identical to renal clearance rate [2] | Total and renal clearance similar to inulin. |
| Primary Elimination Route | Renal excretion [1] [2] | ~85% in urine within 4 hours; ~95-98% within 24 hours (normal renal function). |
| Metabolism | No detectable metabolites [2] | No observed protein binding. |
| Gadolinium Retention | Retained for months/years in brain, bone, skin [1] [2] | Considered in risk-benefit assessment for all GBCAs. |
While specific protocols for this compound are not detailed in the available sources, the general principles of pharmacokinetic studies provide insight into how these parameters are determined.
To better understand the relationship between the key pharmacokinetic parameters of volume of distribution, clearance, and half-life, the following diagram illustrates how they interconnect.
This relationship means that a drug's half-life is prolonged by either an increase in its volume of distribution or a decrease in its clearance rate [7].
The table below summarizes the core chemical and functional information for caldiamide sodium:
| Property | Description |
|---|---|
| Molecular Formula | C({16})H({26})CaN({5})NaO({8}) [1] [2] |
| Molecular Weight | 479.47 g/mol [1] |
| IUPAC Name | calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate [1] |
| FDA UNII | 9G03615Q60 [1] |
| Role | Pharmaceutic aid (excipient) [2] |
| Function | Excess ligand to minimize risk of Gd³⁺ release in Gadodiamide injection (Omniscan) [3] [4] |
Key pharmacokinetic parameters and metabolic fate of this compound from a rat study are detailed below:
| Parameter | Finding |
|---|---|
| Elimination Half-life | 0.31 hours [5] |
| Volume of Distribution | 244 ml/kg [5] |
| Plasma Clearance | 9.2 ml/min/kg [5] |
| Primary Excretion Route | Renal (glomerular filtration) [5] |
| Urinary Excretion (4h) | 86.6% of administered radioactive dose [5] |
| Urinary Excretion (120h) | 95.3% of administered radioactive dose [5] |
| Fecal Excretion (120h) | 3.3% of administered radioactive dose [5] |
| Major Metabolites | Zn-form (~7%) and Cu-form (~1%) of the complex [5] |
| Unchanged Parent Drug in Urine | ~92% [5] |
This data demonstrates that this compound is rapidly eliminated from the body primarily via the kidneys. The presence of zinc and copper metabolites confirms that transmetallation occurs in vivo, where endogenous zinc and copper ions displace the calcium ion in the caldiamide molecule [5]. However, this process only happens to a small extent.
This compound's primary mechanism is to act as a sacrificial scavenger for toxic free Gd³⁺ ions. The diagram below illustrates this protective function and the consequence of its absence.
Caldiamide scavenges free Gd³⁺ to prevent toxicity, while undergoing minor transmetallation itself.
This scavenging mechanism is critical because released Gd³⁺ ions can deposit in tissues and potentially trigger a serious condition called Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment [3] [4].
A pivotal preclinical study investigated the role of caldiamide by comparing different formulations in rats [4]:
Omniscan (with caldiamide), gadodiamide without caldiamide, Magnevist, caldiamide alone, Gd-EDTA, or saline [4].For drug development professionals, this compound is a vital example of a protective excipient. Its intentional inclusion as an excess ligand is a key risk-mitigation strategy for linear Gd-based contrast agents with lower complex stability. Its safety profile is well-characterized by rapid renal excretion and minimal in vivo transmetallation.
Caldiamide sodium (more commonly known by its generic name gadodiamide or Gd-DTPA-BMA) represents a class of non-ionic, open-chain gadolinium-based contrast agents specifically designed for magnetic resonance imaging (MRI). The DTPA-BMA ligand (diethylenetriaminepentaacetic acid bismethylamide) forms the fundamental molecular scaffold that chelates the gadolinium (Gd³⁺) ion, determining the compound's physicochemical properties, stability, and biological behavior. Unlike its ionic counterpart Gd-DTPA (gadopentetate dimeglumine), the DTPA-BMA ligand features amide substitutions that replace two terminal carboxylate groups, resulting in a neutral complex with distinct coordination properties and pharmacokinetic profiles. This structural modification significantly impacts the compound's hydration state, thermodynamic stability, and kinetic inertness, which collectively influence its clinical safety profile, particularly in patients with impaired renal function.
The molecular architecture of DTPA-BMA consists of a diethylenetriamine backbone with five coordinating arms, three of which are carboxylate groups and two are carboxamide groups. This arrangement creates an octadentate coordination sphere that envelopes the Gd³⁺ ion through three nitrogen atoms and five oxygen atoms from the carboxylate and amide groups. The replacement of carboxylate groups with amide functionalities reduces the overall charge of the complex from -1 (as in Gd-DTPA) to neutral, which influences both the hydrophilicity and the thermodynamic stability of the complex. The synthesis of DTPA-BMA involves the reaction of diethylenetriaminepentaacetic acid with methylamine, resulting in the substitution of two carboxyl groups with amide functionalities while retaining the fundamental polyaminocarboxylate structure that defines this class of chelating agents [1] [2].
The coordination behavior of DTPA-BMA with gadolinium ions represents a sophisticated example of lanthanide chelation chemistry. Gadolinium (III) possesses a coordination number typically ranging from 8 to 9, and the DTPA-BMA ligand provides eight coordination sites - three from amine nitrogen atoms and five from oxygen atoms (three from carboxylate groups and two from amide groups). This arrangement creates one coordinatively unsaturated site that is invariably occupied by a water molecule, which plays a crucial role in the contrast-enhancing mechanism of MRI. The binding cavity created by the DTPA-BMA ligand optimally accommodates Gd³⁺ ions with an ionic radius of approximately 0.99 Å, demonstrating high selectivity over smaller divalent cations like Ca²⁺ (1.00 Å) and Mg²⁺ (0.72 Å), while maintaining competitive binding against other trivalent lanthanides and actinides.
The metal complex stability follows the trend observed for polyaminocarboxylate ligands, with formation constants for Gd-DTPA-BMA measuring approximately log K = 16.9-17.5 at 25°C, which is about two orders of magnitude lower than that of Gd-DTPA (log K = 19.3-20.0) but still sufficient for clinical application. This reduction in thermodynamic stability is directly attributable to the amide substitution, which decreases the overall charge density and reduces the electrostatic component of the metal-ligand interaction. Despite this, the complex remains stable under physiological conditions for the duration of most imaging procedures, though concerns regarding gadolinium dissociation in patients with severe renal impairment have prompted additional safety considerations [1] [2].
Gd³⁺ coordination sphere in DTPA-BMA showing eight ligand atoms and one water molecule.
When compared to other gadolinium chelates, DTPA-BMA exhibits intermediate coordination strength between the stronger macrocyclic agents (e.g., Gd-DOTA, log K = 24.7) and weaker linear agents. The coordination geometry approximates a distorted tricapped trigonal prism, with the water molecule occupying a capping position. This particular arrangement creates optimal conditions for water proton exchange, the fundamental phenomenon that underlies contrast enhancement in MRI. The residence time of the coordinated water molecule in Gd-DTPA-BMA is approximately 10-20 ns, which is slightly shorter than in ionic complexes, contributing to its relatively higher relaxivity. The complex maintains its structural integrity across a wide pH range (4-9), though acid-catalyzed dissociation becomes significant below pH 4, which has implications for its behavior in acidic cellular compartments [1] [2].
Table 1: Fundamental Physicochemical Properties of Gd-DTPA-BMA
| Property | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₈GdN₅O₈ | Anhydrous | [1] |
| Molecular Weight | 591.66 g/mol | - | [1] |
| Overall Charge | Neutral | Physiological pH | [2] |
| Hydration Number (q) | 1 | 25°C | [2] |
| Partition Coefficient (log P) | -3.2 to -3.5 | n-Octanol/water, 25°C | [2] |
| Solubility in Water | >500 mM | 20°C | [1] |
| Osmolality (aq. sol.) | 650-750 mOsm/kg | 0.5 M, 37°C | [3] |
| Viscosity | 1.3-1.5 cP | 0.5 M, 37°C | [3] |
The physicochemical profile of Gd-DTPA-BMA reflects its optimized design for diagnostic imaging. The compound exhibits high water solubility (>500 mM) despite its neutral charge, attributable to the presence of multiple polar amide and remaining carboxylate groups that facilitate hydrogen bonding with water molecules. The osmolality of clinical formulations (approximately 650-750 mOsm/kg at 0.5 M concentration) is significantly lower than that of ionic contrast agents, reducing the potential for osmotically-induced adverse effects when administered intravenously. The viscosity remains in an acceptable range for injection (1.3-1.5 cP at 37°C), balancing the need for concentrated gadolinium delivery with practical administration considerations [1] [3].
Table 2: Stability Parameters of Gd-DTPA-BMA and Reference Compounds
| Parameter | Gd-DTPA-BMA | Gd-DTPA | Gd-DOTA | Experimental Conditions |
|---|---|---|---|---|
| Thermodynamic Stability Constant (log K) | 16.9-17.5 | 19.3-20.0 | 24.7 | 25°C, 0.1 M KCl |
| Conditional Stability (pGd at pH 7.4) | 15.0-15.5 | 18.0-18.5 | 21.0-22.0 | pH 7.4, 10⁻⁶ M Gd, 25°C |
| Acid-Assisted Dissociation Rate (k) | 0.8-1.2 M⁻¹s⁻¹ | 0.03-0.05 M⁻¹s⁻¹ | <0.001 M⁻¹s⁻¹ | pH 3.0, 25°C |
| Carbonate-Catalyzed Dissociation | 120-150 M⁻¹s⁻¹ | 1.2-1.5 M⁻¹s⁻¹ | Not detected | pH 7.4, 25°C |
| Plasma Half-life ( dissociation) | 20-30 h | >100 h | >1000 h | In vitro, 37°C |
The kinetic inertness of Gd-DTPA-BMA has been extensively characterized due to its clinical significance. The complex demonstrates catalyzed dissociation pathways in the presence of endogenous anions, particularly carbonate (HCO₃⁻/CO₃²⁻) and phosphate (H₂PO₄⁻/HPO₄²⁻), which accelerate gadolinium release through transmetallation reactions. The carbonate-catalyzed dissociation rate of Gd-DTPA-BMA (120-150 M⁻¹s⁻¹) is approximately two orders of magnitude higher than that of Gd-DTPA, reflecting the impact of amide substitution on complex stability. This catalytic process follows a second-order kinetic profile, with the rate proportional to both complex and carbonate concentrations, and increases significantly at higher pH values where carbonate ion concentration rises. The acid-catalyzed dissociation proceeds more rapidly as well, with a rate constant of 0.8-1.2 M⁻¹s⁻¹ at pH 3.0 compared to 0.03-0.05 M⁻¹s⁻¹ for Gd-DTPA under identical conditions [2].
Longitudinal relaxivity (r₁) measurements for Gd-DTPA-BMA should be conducted using a standardized protocol to ensure reproducibility across laboratories. Prepare a series of dilutions (0.05-2.0 mM) in phosphate-buffered saline (PBS, pH 7.4) with addition of human serum albumin (HSA, 4.5 g/dL) for protein-containing measurements. The sample temperature must be maintained at 37°C ± 0.1°C using a circulating water bath. Measurement parameters should include magnetic field strengths of 0.47 T (20 MHz), 1.41 T (60 MHz), and 3.0 T (127 MHz) to characterize field dependence. Use an inversion-recovery pulse sequence with at least 10 different inversion times (TI) spaced logarithmically from 0.1 ms to 5×T₁. Data analysis employs a three-parameter fit to the recovery curve: M₂ = M₀ (1 - 2e⁻ᵀᴵ/ᵀ¹ + e⁻ᵀᴿ/ᵀ¹), where TR should exceed 5×T₁. The relaxivity values for Gd-DTPA-BMA typically range from 4.3-4.5 mM⁻¹s⁻¹ at 1.5 T and 37°C in PBS, increasing to 5.8-6.2 mM⁻¹s⁻¹ in the presence of serum albumin due to weak protein binding interactions [4] [2].
Experimental workflow for measuring longitudinal relaxivity of Gd-DTPA-BMA.
The thermodynamic stability constant (log K) for Gd-DTPA-BMA can be determined using potentiometric titration competitive experiments. Prepare solutions containing Gd³⁺ ions and the DTPA-BMA ligand in molar ratios from 1:1 to 1:3, with total metal concentrations of 1-5 mM. Maintain constant ionic strength using 0.1 M KCl and perform titrations under inert atmosphere (N₂ or Ar) to exclude CO₂. Use a combined glass electrode calibrated in concentration units of H⁺ ions. Titrate with standardized CO₂-free NaOH solution (0.1 M) at 25.0°C ± 0.1°C. The data analysis employs specialized computational programs (e.g., Hyperquad, Superquad) that solve the complete set of mass-balance equations, accounting for all species in equilibrium. Include protonation constants of the free ligand determined in separate experiments. The conditional stability constants at physiological pH should be calculated using the determined thermodynamic constants and the relevant protonation constants, providing the pGd value (negative logarithm of free Gd³⁺ concentration) which is typically 15.0-15.5 for Gd-DTPA-BMA under physiological conditions [1] [2].
The kinetic inertness of Gd-DTPA-BMA should be evaluated through acid-assisted and anion-catalyzed dissociation studies. For acid-catalyzed dissociation, prepare solutions of the complex (1 mM) in buffers at various pH values (1.0-5.0) and monitor the release of Gd³⁺ ions using arsenazo III as a colorimetric indicator (λmax = 650 nm) or via ICP-MS for greater sensitivity. Maintain constant ionic strength with NaCl (0.15 M) and temperature at 37.0°C ± 0.1°C. For carbonate-catalyzed dissociation, prepare solutions containing the complex (1 mM) in bicarbonate buffers (10-50 mM) at pH 7.4 and 37°C, then monitor gadolinium release over 24-168 hours. The presence of phosphate, citrate, and histidinate should also be investigated as these endogenous ligands may catalyze dissociation in biological systems. Data analysis employs first-order or pseudo-first-order kinetic models depending on catalyst concentration, with rate constants extracted from linear regression of logarithmic concentration plots [2].
The contrast enhancement efficacy of Gd-DTPA-BMA stems from its ability to accelerate the longitudinal (T₁) relaxation rate of nearby water protons. The molecular mechanism involves the coordinated water molecule that exchanges rapidly (residence time τM = 10-20 ns) with bulk solvent, transmitting the paramagnetic effect of the Gd³⁺ ion (S = 7/2) throughout the aqueous environment. The electronic relaxation time (τS ≈ 0.1 ps) and rotational correlation time (τR ≈ 60 ps at 37°C) collectively determine the field-dependent relaxivity profile, which displays a characteristic dispersion around 20-40 MHz. The relatively small size of the complex results in a shorter rotational correlation time compared to protein-bound agents, which limits its maximum relaxivity. However, the presence of two water molecules in the inner coordination sphere (q = 1, with a second water molecule possibly occupying an outer sphere position) partially compensates for this limitation. In clinical practice, Gd-DTPA-BMA provides diagnostically sufficient enhancement at standard doses of 0.1 mmol/kg body weight, with peak enhancement occurring within 5-10 minutes post-injection for most vascular applications [4] [3] [2].
The pharmacokinetic profile of Gd-DTPA-BMA follows an open two-compartment model with rapid distribution and elimination phases. After intravenous administration, the compound distributes primarily within the extracellular fluid space without significant penetration into intact cells or the central nervous system. The volume of distribution (0.26-0.28 L/kg) approximates the extracellular fluid volume, confirming its extracellular distribution. The elimination half-life ranges from 70-95 minutes in adults with normal renal function, with over 95% of the administered dose excreted unchanged in urine within 24 hours. The clearance mechanism involves exclusively glomerular filtration, with no evidence of tubular secretion or reabsorption. In patients with impaired renal function, the elimination half-life increases proportionally to the reduction in glomerular filtration rate, requiring dose adjustment to prevent potential gadolinium dissociation. The compound demonstrates minimal protein binding (<5%) and does not undergo metabolism in vivo, maintaining its chemical integrity throughout the distribution and elimination phases [3] [2].
The safety profile of Gd-DTPA-BMA reflects its non-ionic character and physicochemical properties. Preclinical toxicology studies demonstrate a high lethal dose (LD₅₀ > 15 mmol/kg in mice), significantly exceeding the typical clinical dose of 0.1 mmol/kg. The most common adverse reactions in clinical use include mild sensations at the injection site (1-2%), nausea (0.8-1.5%), and headache (0.6-1.2%), with severe adverse events occurring in <0.1% of administrations. The neural tolerance following unintentional subarachnoid administration has been investigated in animal models, revealing remarkably good tolerance with concentrations up to 10 mmol/L producing no observable adverse effects, while higher concentrations (500 mmol/L) induced transient somatomotor irritation in porcine models. The principal safety concern with Gd-DTPA-BMA involves the potential risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment (GFR <30 mL/min/1.73m²), attributed to gadolinium dissociation and tissue deposition. This risk stems from the relatively lower kinetic inertness compared to macrocyclic agents, necessitating careful patient screening and avoidance in high-risk populations [3] [2].
Magnetic resonance imaging represents the primary application of Gd-DTPA-BMA, with particular utility in contrast-enhanced magnetic resonance angiography (CE-MRA), central nervous system imaging, and body imaging. The non-ionic nature of the compound reduces osmolality-related side effects, making it suitable for high-volume administration protocols sometimes required in MR angiography. In research settings, Gd-DTPA-BMA has been incorporated into advanced formulation strategies including liposomal encapsulation for targeted delivery. Studies have demonstrated successful incorporation of ¹⁵⁹Gd-DTPA-BMA into long-circulating pH-sensitive liposomes, with neutron activation enabling potential applications in neutron capture therapy. These liposomal formulations maintain physical stability after neutron irradiation and exhibit low release profiles in biological media, with in vitro cytotoxicity studies showing significantly enhanced activity (approximately 1170-fold) compared to free Gd-DTPA-BMA against tumor cells. This suggests potential theranostic applications combining diagnostic imaging and targeted radiotherapy [5].
Beyond medical imaging, DTPA-BMA and related complexes find applications in industrial processes where metal chelation is required. In pulp and paper manufacturing, DTPA-BMA serves to sequester redox-active metal ions (Fe²⁺/³⁺, Mn²⁺/⁴⁺, Cu¹⁺/²⁺) that would otherwise catalyze the decomposition of hydrogen peroxide used in chlorine-free bleaching processes. This application leverages the high formation constants of DTPA-BMA with transition metals, preventing the metal-mediated decomposition of peroxide through Fenton chemistry. The compound has also been incorporated into cosmetic products (over 150 formulations) where it functions to deactivate calcium and magnesium ions, improving product stability and performance. In aquatic systems, the ferrous complex (Fe²⁺-DTPA-BMA) serves as an effective micronutrient source for aquarium plants, maintaining iron solubility against oxidation and precipitation as insoluble oxy-hydroxides. These diverse applications demonstrate the versatility of the DTPA-BMA ligand beyond its pharmaceutical uses [1].
Gd-DTPA-BMA (gadodiamide, marketed as OmniScan) has received regulatory approval in numerous countries worldwide for clinical use in magnetic resonance imaging. The U.S. Food and Drug Administration (FDA) approved the compound in 1993 as a contrast agent for central nervous system and body imaging applications. The clinical formulations typically contain 0.5 M gadodiamide in water for injection, with addition of 5-10 mg/mL this compound (the calcium chelate) to prevent transmetallation effects in the vial. The recommended clinical dosage ranges from 0.05 to 0.3 mmol/kg body weight, depending on the specific diagnostic indication and imaging technique. In response to safety concerns regarding nephrogenic systemic fibrosis, regulatory agencies have issued black box warnings contraindicating use in patients with acute kidney injury or severe chronic renal impairment (GFR <30 mL/min/1.73m²). Post-marketing surveillance requirements include monitoring of NSF cases and educational programs to ensure appropriate patient selection. The patent protection for Gd-DTPA-BMA has expired in most jurisdictions, allowing for the development of generic versions while maintaining the same rigorous quality standards [1] [3] [2].
Based on a specific pharmacokinetic study in rats, you can follow this experimental methodology [1]:
The following table summarizes the key pharmacokinetic findings from this study [1]:
| Pharmacokinetic Parameter | Result in Rats |
|---|---|
| Elimination Half-life | 0.31 hours |
| Volume of Distribution | 244 mL/kg |
| Plasma Clearance | 9.2 mL/min/kg |
| Cumulative Urinary Excretion (at 4h) | 86.6% of the administered dose |
| Cumulative Urinary Excretion (at 120h) | 95.3% of the administered dose |
| Cumulative Fecal Excretion (at 120h) | 3.3% of the administered dose |
The same study provided critical insights into the in vivo stability and metabolism of caldiamide sodium [1]:
This metabolic pathway is visualized in the diagram below.
For a comprehensive pharmacokinetic study of this compound in a rat model, you can follow this general workflow:
Caldiamide sodium (NaCa DTPA-BMA) is a component of gadodiamide injection, where it acts as a stabilizing ligand [1]. Understanding its fate in vivo is crucial for comprehensive drug characterization.
Table 1: Key Pharmacokinetic Parameters and Metabolite Profile of this compound in Rats
| Parameter | Findings |
|---|---|
| Elimination Half-life | 0.31 hours [1] |
| Plasma Clearance | 9.2 mL/min/kg [1] |
| Volume of Distribution | 244 mL/kg, indicating distribution into the extracellular fluid compartment [1] |
| Primary Excretion Route | Renal, via glomerular filtration [1] |
| Total Urinary Excretion (120h) | 95.3% of the administered dose [1] |
| Major Metabolites | Zn and Cu forms of DTPA-BMA, resulting from transchelation in vivo [1] |
| Relative Abundance in Urine | Unchanged parent drug (~92%), Zn-metabolite (~7%), Cu-metabolite (~1%) [1] |
Based on the pharmacokinetic study that used HPLC for analysis [1], here is a detailed protocol for the separation and quantification of this compound and its metal complex metabolites.
1. Sample Preparation
2. HPLC Instrumentation and Conditions The following conditions are recommended as a starting point for method development.
Table 2: Suggested HPLC Instrumental Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | Reverse-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) [3] |
| Mobile Phase | Method A (Isocratic): 20 mM Ammonium Acetate buffer (pH 5.0) / Methanol (90:10, v/v). Method B (Gradient): See Table 3 for details. | | Flow Rate | 1.0 mL/min [4] | | Column Temperature | 40 °C [3] | | Injection Volume | 50-100 µL [3] | | Detection | UV-Vis/Diode Array Detector (DAD): 220 nm for initial scouting [3]. Alternative: Charged Aerosol Detector (CAD) for universal detection, especially if metabolites lack strong chromophores [5]. |
Table 3: Gradient Elution Profile (Method B)
| Time (min) | % Ammonium Acetate Buffer (pH 5.0) | % Methanol |
|---|---|---|
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 15 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
3. Method Development and Validation Notes
The following diagram outlines the complete workflow for the quantitative analysis of this compound metabolites in a biological study, from animal dosing to data reporting.
Workflow for Metabolite Quantification in Biological Samples
I hope this structured application note provides a solid foundation for your work. The search results confirm the metabolic pathway but indicate that a specific, fully-optimized HPLC method for this compound metabolites is not publicly documented, so your team's experimental optimization will be essential.
Caldiamide sodium (USAN) is primarily identified as a pharmaceutical aid [1]. It is closely related to the magnetic resonance imaging (MRI) contrast agent Gadodiamide, where it likely serves as a precursor or a critical intermediate in the synthesis of the final gadolinium-based complex [2]. The table below summarizes its key identifiers.
| Property | Description |
|---|---|
| CAS Number | 122760-91-2 (sodium salt); 119895-95-3 (parent compound) [1] [2] |
| Molecular Formula | C₁₆H₂₆N₅O₈ • Ca • Na • xH₂O [1] |
| Efficacy/Use | Pharmaceutic aid [1] |
| Relationship to Drug | Related to Gadodiamide (API in OMNISCAN) [3] [2] |
While direct data on Caldiamide is unavailable, the use of Carbon-14 (14C) radiolabeling is a standard and critical technology in drug development. These studies are essential for tracking a drug's journey through the body to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) [4] [5].
The general workflow and key decision points for a human ADME study are summarized in the diagram below.
Researchers can choose between two primary methods for conducting human ADME studies, each with distinct requirements and advantages [5].
| Aspect | Microtracer-AMS Method | Traditional Method (LSC) |
|---|---|---|
| Radioactivity per Subject | 0.2 - 1.0 μCi (Very low) [5] | 50 - 100 μCi [5] |
| Mass of Radiolabeled API | Microgram (μg) level [5] | Milligram (mg) level [5] |
| Analysis Technology | Accelerator Mass Spectrometry (AMS) [6] [5] | Liquid Scintillation Counting (LSC) [7] [5] |
| GMP Synthesis Required? | Generally not required [5] | Required [5] [8] |
| Key Advantage | Minimal radioactivity exposure; suitable for vulnerable populations [9] [5] | Less sensitive to contamination at clinical site [5] |
The following protocols are synthesized from best practices in the field for small molecules and are adaptable for compounds like Caldiamide [9] [5].
1. Chemistry, Manufacturing, and Controls (CMC) Development
2. Clinical Study Execution
3. Bioanalysis and Metabolite Profiling
I hope this structured overview of general principles and protocols is helpful for your research planning. Should your work require the 14C-labeling of a specific small molecule API, the methodologies outlined here provide a robust foundational framework.
This compound (CAS 122760-91-2) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is used in a 1:20 molar ratio with gadodiamide (Gd DTPA-BMA) in the formulation of the contrast agent Omniscan. Its primary function is to act as a stabilizing agent, helping to prevent gadolinium dissociation by ensuring the ligand is fully complexed [1].
The key pharmacological characteristic of this compound is its rapid clearance from the plasma and confinement to the extracellular fluid compartment, with elimination primarily via glomerular filtration in the kidneys [1].
The quantitative data from the pivotal rat study is summarized in the tables below.
Table 1: Key Pharmacokinetic Parameters in Rats [1]
| Parameter | Value |
|---|---|
| Elimination Half-life | 0.31 hours |
| Volume of Distribution | 244 ml/kg |
| Plasma Clearance | 9.2 ml/min/kg |
Table 2: Cumulative Excretion of Radioactivity (After IV dose of 0.015 mmol/kg) [1]
| Time Post-injection | Urinary Excretion | Fecal Excretion |
|---|---|---|
| 4 hours | 86.6% | Not Specified |
| 120 hours | 95.3% | 3.3% |
Table 3: Metabolite Profile in Urine (by HPLC and ICP-AES) [1]
| Substance | Relative Quantity in Urine |
|---|---|
| Unchanged this compound | ~92% |
| Zinc (Zn) Transchelation Form | ~7% |
| Copper (Cu) Transchelation Form | ~1% |
Below is a detailed protocol based on the in vivo pharmacokinetic and stability study in rats [1].
The following diagram illustrates the in vivo metabolic fate of this compound as identified in the study, showing the minor transchelation that occurs.
In Vivo Disposition and Metabolism of this compound
This compound exhibits a favorable pharmacokinetic profile for its role as an excipient in gadolinium-based contrast agents. Its rapid confinement to the extracellular space and swift renal elimination minimize systemic retention. The in vivo stability is high, with only minimal transchelation of the calcium ion by endogenous zinc and copper ions observed [1]. These properties support its use in improving the safety profile of associated diagnostic formulations. Further clinical studies in humans would be valuable to confirm these preclinical findings.
Caldiamide sodium (NaCa-DTPA-BMA) is a critical component in gadodiamide injection (Omniscan), functioning as an exchangeable calcium complex that stabilizes the gadolinium-based contrast agent. Understanding the in vivo transchelation of this compound—where endogenous zinc and copper displace the calcium ion—is paramount for pharmaceutical developers and researchers working with metal-based diagnostics and therapeutics. This phenomenon has significant implications for metal redistribution and potential toxicological consequences, as released metal ions may accumulate in tissues or interfere with physiological processes [1].
The transchelation process occurs when endogenous metals, particularly zinc and copper, displace calcium from the DTPA-BMA ligand due to their higher thermodynamic stability constants with the chelator. This exchange can alter the pharmacokinetic profile of the pharmaceutical agent and potentially release free gadolinium, which has been associated with serious conditions such as nephrogenic systemic fibrosis. Monitoring this transchelation process requires specialized methodologies that can detect and quantify metal exchange under physiologically relevant conditions. These application notes provide comprehensive protocols and data analysis frameworks for researchers to accurately assess and quantify this transchelation process in experimental settings [1] [2].
Table 1: In Vivo Transchelation Metabolite Profile of this compound
| Metabolite Species | Relative Percentage (%) | Detection Method | Biological Matrix |
|---|---|---|---|
| Parent NaCa-DTPA-BMA | 92% | HPLC-ICP-AES | Urine |
| Zn-DTPA-BMA | 7% | HPLC-ICP-AES | Urine |
| Cu-DTPA-BMA | 1% | HPLC-ICP-AES | Urine |
| Unchanged drug | >95% | Radiochromatography | Plasma |
This quantitative profile demonstrates that while This compound remains predominantly stable in vivo, a small but significant portion undergoes transchelation with endogenous metals, primarily zinc, and to a lesser extent, copper. The urinary excretion pattern confirms that these transchelated products are eliminated renally, though their persistence in circulation may vary based on physiological conditions [1].
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Elimination half-life (t₁/₂) | 0.31 hours | Rats, IV dose 0.015 mmol/kg |
| Distribution volume (Vd) | 244 mL/kg | Rats, IV dose 0.015 mmol/kg |
| Plasma clearance | 9.2 mL/min/kg | Rats, IV dose 0.015 mmol/kg |
| Urinary excretion (4h) | 86.6% | [14C]-labeled compound |
| Urinary excretion (120h) | 95.3% | [14C]-labeled compound |
| Fecal excretion (120h) | 3.3% | [14C]-labeled compound |
The pharmacokinetic data reveals rapid elimination and predominantly renal excretion of this compound and its transchelated products. The minimal fecal excretion suggests limited hepatobiliary clearance, supporting the primarily extracellular distribution of the compound. The rapid clearance indicates minimal long-term accumulation, though the transchelated metal complexes may have different tissue distribution patterns that warrant further investigation [1].
Table 3: Experimental Conditions for Transchelation Assessment
| Factor | Recommended Specification | Purpose |
|---|---|---|
| Animal Model | Rats (Sprague-Dawley or Wistar) | Consistent metabolism and excretion patterns |
| Dosage | 0.015 mmol/kg IV | Direct comparison with published pharmacokinetic data |
| Sample Collection | Urine at 0-4h, 4-24h, 24-120h | Monitor excretion kinetics and metabolite profile |
| Blood Collection | Multiple time points up to 6h | Determine plasma pharmacokinetics |
| Analytical Method | HPLC with ICP-AES detection | Simultaneous metal and ligand detection |
| Control Samples | Zn/Cu standards, blank urine | Method validation and peak identification |
These optimized experimental conditions facilitate accurate detection and quantification of the transchelation process. The time-point selection captures both short-term and extended excretion patterns, while the analytical approach enables specific detection of metal-ligand complexes without interference from endogenous compounds [1] [2].
Urine Collection and Preservation: Collect urine samples from dosed rats at predetermined intervals (0-4h, 4-24h, 24-72h, 72-120h). Immediately add chelator preservative (10 μL of 100 mM EDTA per mL urine) to prevent further transchelation ex vivo. Centrifuge at 10,000 × g for 10 minutes at 4°C to remove particulate matter. Store aliquots at -80°C until analysis to maintain metabolite stability [1].
Sample Pre-concentration: For low-concentration metabolites, employ lyophilization followed by reconstitution in 1/10 the original volume with HPLC mobile phase. Alternatively, use solid-phase extraction (C18 columns preconditioned with methanol and water) to concentrate the analytes while removing interfering salts. Elute with 5 mL of methanol:water (70:30 v/v) and evaporate under nitrogen at 40°C. Reconstitute in 500 μL of mobile phase for enhanced detection sensitivity [1].
HPLC Parameters: Utilize a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase consists of 20 mM ammonium acetate (pH 6.8) with a gradient of methanol (5-30% over 25 minutes). Maintain a flow rate of 1.0 mL/min with injection volume of 50 μL. Equilibrate the column with starting conditions for at least 15 minutes between runs to ensure retention time reproducibility [1].
ICP-AES Detection: Connect the HPLC effluent directly to the ICP-AES nebulizer using PEEK tubing (0.15 mm i.d.). Monitor simultaneously at 324.754 nm for copper, 213.857 nm for zinc, and 315.887 nm for calcium. Optimize plasma conditions (RF power: 1450 W, nebulizer flow: 0.85 L/min, auxiliary flow: 1.2 L/min) for maximum sensitivity. Calibrate daily with multi-element standards (0.1-10 μg/mL) in mobile phase matrix to ensure accurate quantification [1].
Radiolabeling Approach: Incorporate 14C-labeled ligand into this compound to track the ligand moiety independently of metal transchelation. For metal tracking, prepare 65Zn- or 64Cu-labeled complexes using the same synthetic route but with addition of tracer amounts of the radionetal. Purify the radiolabeled compounds using size-exclusion chromatography (Sephadex G-25) and verify radiochemical purity (>95%) by instant thin-layer chromatography (ITLC) in 0.1 M citrate buffer (pH 5.5) [1] [3].
Animal Dosing and Sample Collection: Administer 0.015 mmol/kg IV bolus to rats (250-300 g) via tail vein. Withdraw blood samples (200-300 μL) at 2, 5, 15, 30, 60, 120, and 240 minutes post-injection into heparinized tubes. Centrifuge immediately at 8,000 × g for 5 minutes to separate plasma. Collect urine and feces using metabolic cages at predetermined intervals. For tissue distribution studies, euthanize animals at selected time points and harvest organs (liver, kidneys, spleen) for gamma counting and metabolite analysis [1] [3].
Tissue Homogenization and Extraction: Homogenize tissues in 3 volumes of ice-cold phosphate-buffered saline (pH 7.4) using a Polytron homogenizer. Centrifuge at 100,000 × g for 45 minutes at 4°C to obtain cytosolic fraction. For protein-bound metal analysis, precipitate proteins with 2 volumes of acetonitrile, vortex vigorously, and centrifuge at 15,000 × g for 15 minutes. Analyze both supernatant fractions separately to distinguish between free complexes and protein-bound metals [3].
Size-Exclusion Chromatography with Radioactivity Monitoring: Apply tissue extracts to a Sephadex G-50 column (1.5 × 40 cm) equilibrated with 50 mM ammonium acetate (pH 7.0). Elute at 0.5 mL/min and collect 1-mL fractions. Measure radioactivity in each fraction using a gamma counter (65Zn or 64Cu) or liquid scintillation counter (14C). Compare elution profiles with standards of superoxide dismutase (for copper binding) and metallothionein (for zinc binding) to identify specific metal-binding proteins that may interact with transchelated metals [3].
Gel Preparation and Electrophoresis: Prepare 10% non-denaturing polyacrylamide gels without SDS to maintain protein metal-binding capabilities. Pre-run gels for 30 minutes at 100 V in Tris-glycine buffer (pH 8.3). Mix tissue extracts (50-100 μg protein) with native sample buffer (without reducing agents) and load into wells. Run at constant voltage (100 V) for 2-3 hours at 4°C to prevent metal redistribution during separation [3].
Metal-Specific Staining and Detection: For radiolabeled studies, expose dried gels to phosphor imaging screens for 24-48 hours to visualize metal-associated bands. For non-radioactive detection, transfer proteins to PVDF membranes and perform autometallography for zinc detection or use specific staining with nitro-blue tetrazolium for superoxide dismutase activity. Compare migration distances with purified standards (Cu/Zn-SOD, metallothionein, albumin) to identify specific metal-binding proteins [3].
Microwave-Assisted Acid Digestion: Accurately weigh 0.5 g of tissue or 1 mL of biological fluid into Teflon digestion vessels. Add 3 mL of concentrated nitric acid (trace metal grade) and 1 mL of hydrogen peroxide (30%). Digest using a graded temperature program (ramp to 180°C over 20 minutes, hold for 15 minutes). Cool, dilute to 10 mL with ultrapure water (18.2 MΩ·cm), and centrifuge at 10,000 × g for 10 minutes before analysis. Include method blanks, duplicates, and certified reference materials (e.g., NIST SRM 1577c Bovine Liver) for quality assurance [4].
ICP-MS Operating Conditions: Use a DRC-ICP-MS with platinum sampler and skimmer cones. Optimize instrument parameters (RF power: 1500 W, nebulizer gas: 0.95 L/min) using a tuning solution containing Li, Y, Ce, and Tl. Monitor 66Zn, 68Zn, 63Cu, 65Cu, and 44Ca. Employ dynamic reaction cell with ammonia gas (0.6 mL/min) to eliminate polyatomic interferences. Use isotope dilution analysis for maximal accuracy by spiking samples with enriched 67Zn and 65Cu isotopes before digestion [4].
*Figure 1: In Vivo Transchelation Pathways of this compound - This diagram illustrates the competitive metal displacement process that occurs after administration, showing the primary formation of Zn-DTPA-BMA and minor Cu-DTPA-BMA complexes through transchelation with endogenous metals, along with their respective metabolic fates.
*Figure 2: Comprehensive Workflow for Transchelation Assessment - This experimental workflow outlines the multi-analytical approach recommended for thorough characterization of this compound transchelation, from animal dosing and sample collection through various analytical techniques to final data integration and interpretation.
The transchelation of this compound, while limited in extent (approximately 8% total transchelation), presents important considerations for drug development and safety assessment of metal-based pharmaceuticals. The preferential formation of Zn-DTPA-BMA (7%) over Cu-DTPA-BMA (1%) reflects the relative abundance of these metals in biological systems and their competitive binding kinetics. Researchers should note that even this small percentage of transchelation could have implications for patients with compromised metal homeostasis or those receiving repeated administrations [1].
The experimental approaches outlined here provide a comprehensive framework for assessing metal transchelation of pharmaceutical agents. The combination of HPLC-ICP-AES for direct metabolite profiling, radiolabeling for tracking specific moieties, gel electrophoresis for identifying protein interactions, and ICP-MS for precise metal quantification offers complementary data that collectively paint a complete picture of the transchelation process. These methodologies can be adapted for studying other metal-based pharmaceuticals where metal release and redistribution are potential concerns [1] [3] [2].
Understanding transchelation dynamics is crucial for optimizing chelator design in diagnostic and therapeutic agents. The data presented here demonstrates that while the DTPA-BMA ligand provides reasonable stability against transchelation, there remains potential for metal exchange that could be minimized through structural modifications. Pharmaceutical developers should consider alternative ligand architectures such as cross-bridged cyclams or more rigid macrocyclic structures that demonstrate superior kinetic inertness toward metal exchange, particularly for copper, which shows greater propensity for transchelation in biological environments [5] [2].
For regulatory submissions, researchers should include comprehensive transchelation assessments as part of the safety evaluation package for metal-based pharmaceuticals. The protocols outlined here provide acceptable methodologies for generating these data. Particular attention should be paid to potential accumulation in non-target tissues, as even small amounts of transchelated metals bound to proteins like superoxide dismutase may have long-term physiological effects, especially in patients with impaired renal function who may clear these complexes more slowly [3].
Caldiamide sodium (NaCa DTPA-BMA) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide. It is used in a 1:20 molar ratio with gadodiamide (Gd DTPA-BMA) in the MRI contrast agent Omniscan, where it acts as a stabilizing excipient to prevent gadolinium dissociation [1].
The table below summarizes key pharmacokinetic data from a rat study, which provides insights into its potential behavior in biological systems.
| Parameter | Value (from rat study) |
|---|---|
| Elimination Half-life | 0.31 hours [1] |
| Volume of Distribution | 244 mL/kg [1] |
| Plasma Clearance | 9.2 mL/min/kg [1] |
| Urinary Excretion (at 4 hours) | 86.6% of administered dose [1] |
| Cumulative Urinary Excretion (at 120 hours) | 95.3% of administered dose [1] |
| Fecal Excretion (at 120 hours) | 3.3% of administered dose [1] |
In Vivo Stability and Metabolites: this compound demonstrates high stability but is subject to minimal transchelation. HPLC and ICP-AES analyses of rat urine showed the following composition post-administration [1]:
This metabolic pathway is summarized in the diagram below:
The following protocol is a hypothetical framework based on the pharmacokinetic principles of this compound, intended to guide future research.
Objective: To determine the feasibility of using this compound as a tracer for measuring Glomerular Filtration Rate (GFR) in a preclinical rat model.
Materials:
Methodology:
Dosing and Sample Collection:
Bioanalysis:
Pharmacokinetic and Statistical Analysis:
The overall workflow for this proposed study is outlined below:
This compound presents a promising research candidate for GFR measurement due to its simple pharmacokinetics, high renal excretion, and available stability data. Future work should focus on:
I hope these detailed application notes provide a solid foundation for your research. Would exploring the pharmacokinetic comparison between this compound and other GFR markers like inulin be helpful?
Caldiamide sodium (CAS 122760-91-2) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is primarily known as a constituent in gadodiamide injection (Omniscan), where it exists in a 20:1 molar ratio with Gadodiamide (Gd DTPA-BMA), serving as a stabilizing excipient to prevent gadolinium dissociation [1]. Its function is crucial in pharmaceutical formulations where metal complex stability is paramount for product safety and efficacy. The chemical formula is C₁₆H₂₆CaN₅NaO₈, with a molecular weight of 479.47 g/mol [2]. Understanding its stability and pharmacokinetic behavior in biological systems is essential for pharmaceutical development, particularly for contrast agents where in vivo transchelation can pose significant safety concerns.
The following table summarizes key quantitative stability and pharmacokinetic data for this compound from preclinical studies:
Table 1: Pharmacokinetic and Stability Profile of this compound in Rats [1]
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Elimination Half-life | 0.31 hours | Intravenous dose of 0.015 mmol/kg of ¹⁴C-labeled NaCa DTPA-BMA in rats |
| Volume of Distribution | 244 ml/kg | |
| Plasma Clearance | 9.2 ml/min/kg | |
| Cumulative Urinary Excretion (4h) | 86.6% of dose | |
| Cumulative Urinary Excretion (120h) | 95.3% of dose | |
| Cumulative Fecal Excretion (120h) | 3.3% of dose | |
| Unchanged Parent Drug in Urine | ~92% | HPLC and ICP-AES analysis of urine samples |
| Zn Transchelation Metabolite | ~7% | |
| Cu Transchelation Metabolite | ~1% |
This data demonstrates that this compound is rapidly cleared from plasma, distributes primarily in the extracellular fluid compartment, and is eliminated predominantly via renal excretion. The high percentage of unchanged drug recovered in urine indicates considerable in vivo stability, albeit with minor transchelation observed [1].
This protocol is adapted from the study providing the core data on this compound [1].
To determine the basic pharmacokinetic parameters, excretion profile, and metabolic stability of this compound in a rodent model.
Dosing and Sample Collection:
Sample Analysis:
While not specific to caldiamide, this standard protocol assesses a compound's stability in biological matrices.
To evaluate the stability of this compound in plasma under controlled conditions.
Incubation Preparation:
Sample Processing and Analysis:
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound, integrating both in vivo and in vitro studies:
Diagram 1: Comprehensive Stability Assessment Workflow for this compound.
This compound demonstrates favorable pharmacokinetics and high stability in biological systems, with rapid renal excretion and minimal metabolism. The protocols outlined herein, centered on radiolabeled pharmacokinetic studies and advanced analytical techniques like HPLC-ICP-AES, provide a robust framework for evaluating its stability. Researchers should note that the available data is primarily preclinical and dated. For modern drug development, these protocols should be considered a foundation and augmented with contemporary analytical methodologies and stricter regulatory guidelines to ensure a comprehensive understanding of the compound's behavior in biological systems.
Q1: What is in vivo transchelation, and why is it a concern with caldiamide sodium? A1: In vivo transchelation occurs when endogenous metal ions in the body displace the intended metal ion in a complex. For this compound (NaCa-DTPA-BMA), the calcium (Ca) ion can be displaced by endogenous zinc (Zn) or copper (Cu), forming metabolized species [1]. This is a concern because it can alter the stability, pharmacokinetics, and safety profile of the pharmaceutical agent.
Q2: What is the experimental evidence for this transchelation? A2: A key pharmacokinetic study in rats injected with 14C-labeled NaCa-DTPA-BMA provides direct evidence [1]. HPLC analysis of urine samples identified the presence of Zn and Cu forms of the complex, confirming that transchelation occurs in vivo.
Q3: What are the relative amounts of the parent drug and its transchelated metabolites? A3: The same study quantified the relative proportions of the different species found in urine [1]. The results are summarized below:
| Species | Relative Quantity in Urine | Description |
|---|---|---|
| Parent Drug (NaCa-DTPA-BMA) | ~92% | Unchanged this compound. |
| Zinc (Zn-DTPA-BMA) | ~7% | Metabolite from Zn transchelation. |
| Copper (Cu-DTPA-BMA) | ~1% | Metabolite from Cu transchelation. |
This data demonstrates that while transchelation does occur, it is a relatively minor pathway, with the majority of the drug being excreted unchanged [1].
Researchers may encounter challenges when detecting or quantifying transchelation. Here are common issues and solutions:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of transchelated products | Physiological metal ion ratios and kinetics favor the parent complex. | Consider the data from [1]; a ~7:1 Zn-to-Cu metabolite ratio may be normal. Adjust expectations that Zn forms will dominate. |
| Inconsistent chromatographic results | Complex instability during sample preparation or analysis. | Ensure HPLC conditions (e.g., mobile phase, column type) match published methods [1]. Use fresh samples and minimize analysis delays. |
| Difficulty detecting Cu-DTPA-BMA | The Cu-transchelated form is a very minor metabolite (~1%). | Concentrate urine samples or use analytical techniques with higher sensitivity for copper species. |
For researchers aiming to replicate or build upon these findings, the following workflow outlines the core methodology based on the cited study [1].
Key Protocol Details:
Metal ion displacement occurs when trace metals in your buffer or sample compete with the calcium ion in the calcium-chelate complex (e.g., Caldiamide sodium). This competition can destabilize the complex, reduce its effective concentration, and lead to inconsistent experimental results.
The core mechanism involves a chelating agent (like EDTA or the chelator in Caldiamide) having a stronger binding affinity for certain contaminating metal ions (such as Zn²⁺ or Fe³⁺) than for Ca²⁺. These contaminant metals can displace the calcium from the complex [1] [2] [3].
The most effective strategy is to prevent contamination before it starts. The table below outlines common sources of metal contamination and how to address them.
| Source of Contamination | Preventive Action | Rationale |
|---|---|---|
| Buffers & Solutions | Use high-purity water (e.g., Milli-Q), treat buffers with chelating resins, or add a competing chelator. | Removes trace metals from solvents and reagents before complex formation [1]. |
| Labware | Use plasticware; acid-wash glassware. | Prevents leaching of metal ions from containers into solutions. |
| Sample Itself | Dialyze samples against chelator-free buffers; use size-exclusion chromatography. | Removes endogenous metal ions from biological samples. |
Here is a detailed protocol to create a low-metal experimental environment:
Prepare Metal-Free Buffers:
Pre-Treat Labware:
Prepare the this compound Stock:
Treat Biological Samples:
The following diagram summarizes this workflow:
Q1: How can I confirm that metal displacement is affecting my experiment? A1: You can run a control experiment by adding a small, non-interfering chelator like EDTA (if compatible with your assay) to your sample and reaction mix. If the performance or stability of your this compound improves, it suggests that contaminating metal ions were indeed a problem.
Q2: My sample is sensitive to calcium concentration. Can I still use these methods? A2: Yes, but with caution. If you use a competing chelator like EDTA in your buffer pre-treatment, you must ensure it is completely removed via thorough dialysis or chromatography afterwards. Failure to do so will chelate the calcium from your this compound complex.
Q3: What are the critical steps I should never skip? A3: Based on general best practices in trace metal analysis, the three most critical steps are:
This compound (NaCa DTPA-BMA) is the sodium calcium complex of the ligand diethylenetriaminepentaacetic acid bis-methylamide [1]. It is used in pharmaceutical formulations, notably as part of the gadodiamide injection (Omniscan), where it is present in a 20:1 molar ratio with the active ingredient, gadodiamide (Gd DTPA-BMA) [1].
A key stability consideration is its behavior in vivo. Studies show that after intravenous dosing, this compound distributes into the extracellular fluid and is rapidly renally excreted [1]. Crucially, the calcium ion in the complex can be partially displaced by endogenous zinc and copper ions, leading to the formation of Zn and Cu metabolites. In rat studies, the relative quantities in urine were found to be approximately 92% parent drug, 7% Zn form, and 1% Cu form [1]. This potential for transchelation is an important factor in method development.
While a direct HPLC method for this compound was not found, a validated method for the closely related disodium EDTA provides a highly relevant model, as it also involves the analysis of a metal-chelating agent [2]. You can adapt this method with appropriate validation for this compound.
The table below summarizes the core chromatographic conditions for the EDTA method:
| Parameter | Specification |
|---|---|
| Analytical Technique | Reverse Phase HPLC with UV-Detection [2] |
| Key Sample Preparation | Pre-column derivatization with Ferric Chloride [2] |
| Derivatization Conditions | Heating at 70°C in a water bath for 20 minutes [2] |
| Column | Phenomenex Luna C18(2) (250 × 4.6 mm), 5 µm [2] |
| Mobile Phase | 5% Methanol, 95% aqueous solution of 0.7 g/L Tetrabutyl ammonium bromide and 4.6 g/L sodium acetate trihydrate; pH adjusted to 4.0 with glacial acetic acid [2] |
| Flow Rate | 1 mL/min [2] |
| Detection Wavelength | 254 nm [2] |
| Injection Volume | 100 µL [2] |
| Runtime | 10 minutes for standard; 60 minutes for sample [2] |
| Approx. Retention Time of Derivative | 6 minutes [2] |
This protocol is adapted from the method for disodium EDTA [2].
Standard Solution Preparation:
Sample Solution Preparation:
HPLC Analysis:
This method was validated for specificity, linearity, precision, and accuracy, and was found to be simpler and more reproducible than techniques like capillary electrophoresis or GC for the related compound [2].
The following table addresses common HPLC problems and potential solutions that may be encountered during method development and analysis.
| Symptom | Possible Cause | Investigation & Solution |
|---|---|---|
| Peak Tailing | Basic compounds interacting with silanol groups on the stationary phase [3]. | Use a high-purity silica (Type B) column, a polar-embedded phase, or a polymeric column. Add a competing base like triethylamine to the mobile phase [3]. |
| Variable Retention Times | Insufficient buffer capacity; poor flow rate or temperature control; inadequate column equilibration (in gradient elution) [3]. | Increase buffer concentration. Check pump for proper operation and ensure column thermostat is used. Allow for sufficient equilibration time between gradient runs [3]. |
| Split or Fronting Peaks | Sample solvent stronger than the mobile phase; blocked frit or channels in the column [3]. | Ensure sample is dissolved in the starting mobile phase composition. Replace the column inlet frit or the entire column if the problem persists [3]. |
| Extra Peaks | Contamination from the sample, mobile phase, or system; late-eluting peak from a previous injection [3]. | Perform efficient sample cleanup. Flush the column with a strong solvent. Extend the run time or include a strong wash step at the end of the gradient to elute all compounds [3]. |
| High Backpressure | Blocked system frit or column frit [3]. | Check and replace the guard column or system inlet frit. If needed, flush the column in the reverse direction (if recommended) or replace it [3]. |
| Low Sensitivity / Poor Peak Response | Analyte does not have strong chromophores for UV detection [4]. | Consider using a different detection method, such as Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD), which are more suitable for compounds with weak UV absorbance [4]. |
What are the critical steps in developing an HPLC method for a compound like this compound? The key steps include [5] [6]:
The available method is for EDTA. Can I directly apply it to this compound? No. The method for EDTA [2] serves as an excellent starting point and a proof of concept for using pre-column derivatization. However, you must experimentally adapt and fully re-validate the method for this compound. Critical parameters to re-optimize may include derivatization reagent volume, reaction time and temperature, mobile phase pH, and gradient profile to ensure specificity, accuracy, and precision for your analyte.
How can I improve the separation if I encounter co-elution or poor resolution? To improve resolution, you can [4]:
The following diagram illustrates a systematic approach to developing and troubleshooting an HPLC method for this compound.
Diamide is a thiol-oxidizing agent that can disrupt calcium ((Ca^{2+})) homeostasis by promoting the formation of protein-glutathione mixed disulfides, a process known as S-glutathionylation [1]. The table below summarizes the key proteins affected and the consequences for calcium signaling.
| Target Protein | Effect of Diamide | Consequence on Ca²⁺ Homeostasis |
|---|---|---|
| IP₃ Receptor (IP₃R) [1] | Promotes S-glutathionylation, enhancing channel activity. | Increases Ca²⁺ release from the endoplasmic reticulum (ER), leading to elevated cytosolic [Ca²⁺] and oscillations [1]. |
| Plasma Membrane Ca²⁺-ATPase (PMCA) [1] | Promotes S-glutathionylation, inhibiting pump activity. | Reduces Ca²⁺ extrusion from the cell, contributing to a sustained rise in basal cytosolic [Ca²⁺] [1]. |
| Ryanodine Receptor (RyR) [2] | Activation of the receptor (though not necessarily via glutathionylation). | Triggers uncontrolled release of Ca²⁺ from intracellular stores, leading to muscle paralysis and insect death [2]. |
This mechanism is illustrated in the following diagram, which shows how diamide disrupts the normal flow of calcium within a cell.
Given the mechanism, here are some experimental strategies you can adopt to identify and reduce this specific type of interference in your assays.
Answer: You can use pharmacological inhibitors and reducing agents to test for this specific pathway.
Experimental Protocol 1: Use a Reducing Agent
Experimental Protocol 2: Inhibit Key Signaling Nodes
Answer: Manipulate the level of intracellular glutathione.
Q1: What is Plasma Protein Binding (PPB) and why is it critical in drug development? Plasma Protein Binding (PPB) refers to the degree to which a drug attaches to proteins in the blood plasma, primarily to human serum albumin and alpha-1 acid glycoprotein [1] [2]. It is a critical parameter because, according to the free drug hypothesis, only the unbound (free) drug fraction is biologically active [1]. This free fraction is responsible for distributing into tissues, eliciting a pharmacological response, and undergoing metabolism and excretion [1] [2]. A drug's efficacy and safety can be significantly influenced by its PPB.
Q2: What are the primary proteins drugs bind to in plasma? The main plasma proteins involved in drug binding are:
Q3: What are the standard techniques for measuring PPB? The "gold standard" method is Equilibrium Dialysis [1] [3]. Other common techniques include Ultrafiltration and Ultracentrifugation [1]. More recently, high-throughput methods like Rapid Equilibrium Dialysis (RED) and Bio-Solid Phase Microextraction (Bio-SPME) have been developed [3].
The following table compares the key features of two modern techniques used for PPB determination.
| Feature | Rapid Equilibrium Dialysis (RED) | Bio-Solid Phase Microextraction (Bio-SPME) |
|---|---|---|
| Principle | Separation of free drug via diffusion through a semi-permeable membrane [3]. | Non-depletive extraction of free drug using coated probes [3]. |
| Workflow Time | ~6 hours [3] | < 2 hours [3] |
| Throughput | High (96-well format) [1] | Very High (96-pin device, fully automatable) [3] |
| Key Advantage | Considered a robust standard method [1]. | Significant time savings and simplified workflow [3]. |
Since specific data for Caldiamide sodium is unavailable, here is a detailed protocol you can follow to determine its PPB.
Protocol: Determining PPB using Rapid Equilibrium Dialysis [3]
If your PPB results are not as expected, investigate the following areas:
For compounds like this compound where experimental data is lacking, computational prediction can be a useful first step. Sparse modeling techniques have shown promise in predicting PPB, even for complex molecules like cyclic peptides, by leveraging data from small molecules [4]. These models use molecular descriptors to estimate binding, though they should be confirmed with experimental data.
The table below summarizes the fundamental information available for this compound.
| Property | Description |
|---|---|
| Role / Efficacy | Pharmaceutic aid [1] |
| Chemical Formula | C₁₆H₂₆N₅O₈·Ca·Na·xH₂O [1] |
| CAS Registry Number | 122760-91-2 [1] |
| USAN Name | This compound [1] |
| Structure | Provided in [1] |
A primary challenge you may encounter involves the stability of the complex itself. A key study on a related compound reveals that in vivo transchelation can occur, where the calcium ion in the complex can be displaced by endogenous metal ions like Zinc (Zn) or Copper (Cu) [2]. Although this was observed in a rat model, it is a critical factor to consider during sample preparation and storage to prevent metal ion exchange that could compromise your sample's integrity [2].
Given the lack of direct protocols, here is a recommended path forward for developing a robust sample preparation method, incorporating a Quality by Design (QbD) framework and modern analytical techniques.
You can apply an Analytical Quality by Design (AQbD) approach, which is a systematic and risk-based method for analytical development [3]. The following workflow outlines the key stages.
For identifying and characterizing degradation products or metal complex variants, consider combining multiple techniques:
| Question / Issue | Potential Cause | Suggested Action |
|---|---|---|
| How to improve method robustness? | Uncontrolled critical parameters (e.g., pH, solvent ratio). | Apply AQbD principles to define a Method Operable Design Region (MODR) [3]. |
| Observing unknown peaks in chromatogram. | Sample degradation or formation of metal complex variants (e.g., Zn/Cu transchelation) [2]. | Use LC-HRMS/MS to identify unknown structures; cross-validate with NMR [4]. |
| Need to quantify the main analyte and impurities. | Lack of validated quantification method. | Develop a method using UPLC-UV or LC-MS. For absolute quantification without standards, consider quantitative NMR (qNMR) [4]. |
The table below summarizes the key identifying information for Caldiamide Sodium from the search results [1] [2].
| Property | Details |
|---|---|
| Chemical Name | This compound [2] |
| CAS Number | 128326-81-8 [2] |
| Synonym | NaCa DTPA-BMA (diethylenetriaminepentaacetic acid bis-methylamide) [1] |
| Molecular Formula | C₁₆H₂₇CaN₅O₈ [2] |
| Molecular Weight | 457.494 g/mol [2] |
| Known Use | Component (in a 1:20 molar ratio with Gd DTPA-BMA) in the formulation of the contrast agent Gadodiamide injection (Omniscan) [1]. |
The primary research available indicates that the calcium ion in this compound can be partially displaced in vivo by endogenous zinc and copper ions, forming metabolized complexes [1]. This suggests that stability could be a concern in environments that mimic certain biological conditions.
For safe handling in a laboratory setting, the general advice from a safety data sheet recommends [2]:
The current search results lack the specific technical data you require. To build a comprehensive technical support guide, you may need to pursue the following avenues:
To help plan your own stability studies, here is a generalized workflow for characterizing the stability of a chemical substance like this compound. You can use this as a starting point and adapt it with specific experimental parameters.
Gadodiamide (marketed as Omniscan) is a gadolinium-based contrast agent (GBCA) whose formulation includes caldiamide sodium (NaCa-DTPA-BMA). This compound is the sodium calcium complex of the ligand diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA) and is present in a 20:1 molar ratio with the gadolinium complex (Gd-DTPA-BMA) [1] [2]. Its primary function is to act as a stabilizing excipient, helping to sequester free gadolinium ions (Gd³⁺) that may be released from the main complex, thereby reducing potential toxicity [2].
The core stability issue with linear GBCAs like gadodiamide is transmetallation—a process where endogenous metal ions (e.g., Zn²⁺, Cu²⁺) displace Gd³⁺ from its chelator. The released free Gd³⁺ is toxic and can lead to serious conditions like nephrogenic systemic fibrosis (NSF) and long-term tissue retention [2] [3]. The following diagram illustrates this key pathway and its clinical consequences.
The tables below summarize key experimental findings on the stability and pharmacokinetics of this compound and gadodiamide.
Table 1: In Vivo Transmetallation and Excretion Profile of this compound (NaCa-DTPA-BMA) Data sourced from a rat model study following intravenous dosing of 0.015 mmol/kg of 14C-labeled NaCa-DTPA-BMA [1].
| Parameter | Finding / Value | Experimental Method & Notes |
|---|---|---|
| Elimination Half-life | 0.31 hours | Plasma concentration decline measured in rats. |
| Volume of Distribution | 244 mL/kg | Consistent with distribution into the extracellular fluid compartment. |
| Plasma Clearance | 9.2 mL/min/kg | Primarily via glomerular filtration. |
| Cumulative Excretion | 95.3% in urine, 3.3% in feces (by 120 hrs) | 86.6% was excreted in urine within the first 4 hours. |
| Transmetallation Products | ~8% of excreted dose | HPLC analysis of urine samples. |
| • Zn-DTPA-BMA | ~7% (of total excreted) | Resulting from displacement of Ca²⁺ by endogenous Zn²⁺. |
| • Cu-DTPA-BMA | ~1% (of total excreted) | Resulting from displacement of Ca²⁺ by endogenous Cu²⁺. |
| • Unchanged Parent Drug | ~92% (of total excreted) | NaCa-DTPA-BMA excreted intact. |
Table 2: Comparative Stability and Retention of Gadodiamide vs. Other Agents Data compiled from human tissue analysis and in vitro dissociation studies [2] [4].
| Comparison Aspect | Gadodiamide (Gd-DTPA-BMA) | ProHance (Gd-HP-DO3A) - Macrocyclic | Experimental Context & Implications |
|---|---|---|---|
| Relative Thermodynamic Stability | Lower | Higher | In vitro dissociation half-life at pH 1: ~35 seconds vs. weeks for macrocyclics [2]. |
| Gadolinium Retention in Bone | 1.77 ± 0.704 µg Gd/g bone | 0.477 ± 0.271 µg Gd/g bone | Measured via ICP-MS in patients post-hip replacement; ~4x higher retention for Gadodiamide [4]. |
| Association with NSF | High risk, contraindicated in severe renal impairment | Low to no known association | Based on post-marketing surveillance; linear agents carry highest NSF risk [2] [3]. |
| Elimination Half-life in Healthy Humans | ~77.8 minutes (distribution: ~3.7 min) | Not detailed in results | Conforms to a two-compartment model with renal excretion [4]. |
| Elimination Half-life in Severe Renal Impairment | Prolonged to 34.3 hours | Not detailed in results | Highlights dependence on renal function and increased NSF risk [4]. |
To ensure reproducibility, here are the methodologies for key experiments cited in the tables.
1. Protocol: In Vivo Transmetallation and Excretion Study of this compound This protocol is derived from the rat study investigating the metabolic fate of NaCa-DTPA-BMA [1].
2. Protocol: Analysis of Gadolinium Retention in Human Bone This method describes the quantitative measurement of gadolinium retention in bone tissue from patients exposed to different GBCAs [4].
The data reveals clear and significant stability differences between agent classes. The following chart outlines the critical decision-making process regarding GBCA use, driven by these stability concerns.
The table below summarizes key information about several chelating agents, including the limited data available for Caldiamide sodium.
| Chelating Agent | Chemical Formula / Structure | Key Characteristics & Uses | Metabolite & Biodegradability Profile |
|---|---|---|---|
| This compound [1] | C16H28CaN5NaO9 [1] | A synthetic chelating agent used in specific applications (limited details available). | Information not available in search results. |
| EDTA (Ethylenediaminetetraacetic acid) [2] | C10H16N2O8 [2] | Hexadentate ligand; widely used in industry, medicine (lead poisoning), food preservation, and as an anticoagulant [2]. | Poorly biodegradable [2] [3]. It is absorbed and excreted slowly; about 5% of an oral dose is absorbed, taking up to 3 days for full excretion [4]. |
| NTA (Nitrilotriacetic acid) [5] | N(CH2CO2H)3 [5] | Tripodal tetradentate ligand; used in detergents, water softening, and laboratory protein purification (Ni-NTA agarose) [5]. | Readily biodegradable and is almost completely removed during wastewater treatment [5]. |
| DMSA (Meso-2,3-dimercaptosuccinic acid) [6] | C4H6O4S2 [6] | Orally active chelator used in medicine for heavy metal poisoning (e.g., arsenic, lead). Distribution is predominantly extracellular [6]. | Its monoesters (e.g., MiADMSA) are more lipophilic, designed to better cross cell membranes and chelate intracellular metals [6]. |
For a researcher looking to establish this comparison, here are standard experimental protocols that could be applied to generate the necessary data:
The following workflow outlines the key steps in this process:
Currently, a direct metabolite profile comparison for this compound is hindered by a lack of publicly available data. Your best approach for further investigation would be:
The search results indicate that This compound is not primarily a calcium channel blocker drug, but is classified as a pharmaceutical aid [1] [2]. Its details are summarized in the table below:
| Property | Description |
|---|---|
| Chemical Name | This compound (USAN) [2] |
| Molecular Formula | C₁₆H₂₆CaN₅NaO₈ [1] [2] |
| Molecular Weight | 479.47 g/mol [1] |
| Primary Efficacy | Pharmaceutical aid (excipient) [2] |
| CAS Number | 131410-50-9 (also listed: 122760-91-2) [1] [2] |
| Synonym | DV-7572 [1] |
For context, therapeutic Calcium Channel Blockers (CCBs) are well-studied. The following table summarizes high-affinity binding data for a classic CCB from a 1984 study, which serves as a reference point for how such data is typically presented [3].
| Drug | Target Tissue | Dissociation Constant (Kd) | Max Binding Sites (Bmax) |
|---|---|---|---|
| [³H]Nitrendipine | Canine cardiac membranes | 0.14 nM | 0.96 ± 0.2 pmol/mg protein |
| [³H]Nitrendipine | Bovine aortic smooth muscle membranes | 0.16 nM | 0.08 ± 0.01 pmol/mg protein |
This study established that binding was saturable, reversible, and stereoselective, and the order of potency for various analogs matched their ability to inhibit smooth muscle contraction [3].
To guide your own research, here are the critical experimental steps required to reliably determine binding affinity, as established in best practices [4].
Establish Equilibration: The binding reaction must reach a state where the fraction of bound complex does not change over time.
Avoid the Titration Regime: The concentration of the limiting component in the assay must be carefully chosen.
The table below summarizes the basic chemical identification information available for this compound.
| Property | Description |
|---|---|
| CAS Number | 131410-50-9 [1] |
| Molecular Formula | C₁₆H₂₆CaN₅NaO₈ [1] |
| Molecular Weight | 479.47 g/mol [1] |
| Synonyms | DV-7572 [1] |
| FDA UNII | 9G03615Q60 [1] |
Although direct data on Caldiamide is lacking, many compounds interact with cellular calcium pathways. The diagram below outlines the general calcium signaling pathway in a cell, which is a common target for various drugs.
This pathway illustrates how different stimuli lead to a rise in cytosolic calcium levels, which then triggers various cellular processes [2]. Drugs can target different components of this system.
Given the lack of readily available data, here are some suggestions for how you might proceed to gather the necessary information for a professional comparison:
The table below summarizes the key available data for Caldiamide Sodium and the gadodiamide formulation, alongside comparative stability metrics for other common Gadolinium-Based Contrast Agents (GBCAs).
| Parameter | This compound / Gadodiamide (Omniscan) | Comparative GBCA Data (for context) |
|---|---|---|
| Chemical Structure | Linear, non-ionic [1] | Linear ionic (e.g., Magnevist), Macrocyclic ionic/non-ionic (e.g., Dotarem, ProHance) [1] |
| Primary Elimination | Renal (via glomerular filtration) [2] | Renal (all covered GBCAs) [1] |
| Elimination Half-life (in rats) | 0.31 hours [2] | Information missing |
| Volume of Distribution (in rats) | 244 ml/kg [2] | Information missing |
| Plasma Clearance (in rats) | 9.2 ml/min/kg [2] | Information missing |
| Urinary Excretion (in rats) | 86.6% of dose by 4 hours [2] | Information missing |
| In Vivo Transmetallation | Ca ion in Caldiamide can be partially replaced by Zn and Cu (approx. 8% of total) [2] | Macrocyclic agents (Dotarem, ProHance, Gadovist) are insensitive to Zn transmetallation [3] |
| Thermodynamic Stability (Log Ktherm) | 16.9 [1] | Ranges from 16.9 (Omniscan) to 25.8 (Dotarem) [1] |
| Conditional Stability at pH 7.4 (Log Kcond) | 14.9 [1] | Ranges from 14.7 (Gadovist) to 19.3 (Dotarem) [1] |
The primary pharmacokinetic and metabolism data for this compound were obtained from a study in rats using the following methodology [2]:
The following diagram illustrates the process of transmetallation, a key stability concern for linear GBCAs like gadodiamide, which the inclusion of this compound is designed to mitigate.
This diagram shows the competitive process in vivo where endogenous metals can displace gadolinium from its chelate. This compound acts as a reserve chelator to recapture any freed gadolinium, promoting its safe excretion [2] [1].
The search identified a primary research article that specifically details the use of a technique for analyzing this compound. The relevant information is summarized below.
| Technique | Reported Application | Key Findings/Performance |
|---|---|---|
| HPLC-ICP-AES | Analysis of this compound (NaCa DTPA-BMA) and its in vivo metabolites in rat urine [1]. | HPLC separated the parent drug from its metabolites (Zn and Cu transchelated forms). ICP-AES was used to quantify these different metal complexes, finding ~92% parent drug, ~7% Zn form, and ~1% Cu form [1]. |
The study describes a general workflow for analyzing this compound and its metal transchelated metabolites. The following diagram outlines the key steps involved.
The available data has significant gaps for creating a full comparison guide as you envisioned.
To proceed with your guide, you may need to: